2-[(2-Methylpentan-3-yl)amino]propan-1-ol
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Overview
Description
2-[(2-Methylpentan-3-yl)amino]propan-1-ol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpentan-3-yl)amino]propan-1-ol typically involves the reaction of 2-methylpentan-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpentan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-[(2-Methylpentan-3-yl)amino]propan-1-ol is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpentan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylpentan-1-ol
- 1-Amino-2-methylpropan-2-ol
- 5-Amino-3-methylpentan-1-ol
Uniqueness
2-[(2-Methylpentan-3-yl)amino]propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of an amino group and a hydroxyl group allows for versatile chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-(2-methylpentan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(7(2)3)10-8(4)6-11/h7-11H,5-6H2,1-4H3 |
InChI Key |
LFOHLRAAITYSBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC(C)CO |
Origin of Product |
United States |
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